Cas no 1980053-36-8 (3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide)

3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide
- Benzenesulfonamide, 3-bromo-4-methoxy-5-(trifluoromethyl)-
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- MDL: MFCD29277494
- インチ: 1S/C8H7BrF3NO3S/c1-16-7-5(8(10,11)12)2-4(3-6(7)9)17(13,14)15/h2-3H,1H3,(H2,13,14,15)
- InChIKey: OBLGRPWBAIDTOT-UHFFFAOYSA-N
- ほほえんだ: C1(S(N)(=O)=O)=CC(C(F)(F)F)=C(OC)C(Br)=C1
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC303293-250mg |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |
1980053-36-8 | 97% | 250mg |
£317.00 | 2025-02-21 | |
abcr | AB530510-250mg |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |
1980053-36-8 | 250mg |
€603.00 | 2025-02-19 | ||
abcr | AB530510-250 mg |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |
1980053-36-8 | 250MG |
€529.00 | 2023-07-11 | ||
abcr | AB530510-1 g |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |
1980053-36-8 | 1g |
€1,562.00 | 2023-07-11 | ||
abcr | AB530510-1g |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide; . |
1980053-36-8 | 1g |
€1727.30 | 2025-02-19 | ||
1PlusChem | 1P01FHUQ-250mg |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |
1980053-36-8 | 250mg |
$501.00 | 2024-06-17 | ||
1PlusChem | 1P01FHUQ-1g |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |
1980053-36-8 | 1g |
$1428.00 | 2024-06-17 | ||
Apollo Scientific | PC303293-1g |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide |
1980053-36-8 | 97% | 1g |
£950.00 | 2025-02-21 |
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamideに関する追加情報
Recent Advances in the Study of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide (CAS: 1980053-36-8)
The compound 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide (CAS: 1980053-36-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This sulfonamide derivative, characterized by its unique trifluoromethyl and bromo substituents, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and mechanistic insights. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have highlighted the role of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide as a key intermediate in the synthesis of biologically active molecules. Its structural features, including the electron-withdrawing trifluoromethyl group and the bromo substituent, make it a versatile building block for the development of novel therapeutic agents. Researchers have successfully employed this compound in the synthesis of inhibitors targeting various enzymes, such as carbonic anhydrases and tyrosine kinases, which are implicated in diseases like cancer and metabolic disorders.
One of the most notable advancements involves the use of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide in the design of selective carbonic anhydrase inhibitors (CAIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high affinity for CA isoforms associated with tumor growth and metastasis. The study utilized X-ray crystallography to elucidate the binding modes of these derivatives, revealing key interactions with the enzyme's active site. These findings underscore the potential of this sulfonamide as a scaffold for developing next-generation CAIs with improved selectivity and reduced off-target effects.
In addition to its applications in enzyme inhibition, 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide has been investigated for its role in modulating protein-protein interactions (PPIs). A recent preprint on bioRxiv detailed a high-throughput screening campaign that identified this compound as a hit molecule for disrupting PPIs involved in inflammatory signaling pathways. The study reported that the compound's sulfonamide moiety facilitates hydrogen bonding with critical residues in the target proteins, thereby interfering with their dimerization and subsequent activation. This discovery opens new avenues for targeting PPIs, which have traditionally been considered challenging to modulate with small molecules.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide. A 2022 patent application disclosed a novel catalytic method for its synthesis, employing palladium-catalyzed cross-coupling reactions to introduce the bromo and trifluoromethyl groups with high regioselectivity. This method not only improves yield and purity but also reduces the environmental impact compared to traditional halogenation techniques. Such innovations are critical for scaling up production to meet the demands of preclinical and clinical studies.
Despite these promising developments, challenges remain in fully harnessing the potential of 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, necessitating further structural modifications to enhance its drug-like properties. Additionally, its off-target effects on other sulfonamide-binding proteins warrant careful evaluation in future research. Ongoing studies are exploring prodrug strategies and formulation technologies to address these limitations.
In conclusion, 3-Bromo-4-methoxy-5-(trifluoromethyl)benzenesulfonamide (CAS: 1980053-36-8) represents a promising scaffold in medicinal chemistry, with demonstrated applications in enzyme inhibition and PPI modulation. Recent research has shed light on its mechanistic underpinnings and synthetic accessibility, paving the way for its integration into drug discovery pipelines. As investigations continue, this compound is poised to contribute significantly to the development of targeted therapies for a range of diseases.
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